![molecular formula C6H12O6 B1443873 D-Galactose-2-13C CAS No. 314062-47-0](/img/structure/B1443873.png)
D-Galactose-2-13C
Overview
Description
D-Galactose-2-13C is a stable isotope-labeled form of D-galactose . It has an empirical formula of 13CC5H12O6 and a molecular weight of 181.15 .
Molecular Structure Analysis
The molecular structure of D-Galactose-2-13C is represented by the SMILES string OCC@HC@HC@H13C@@HC=O
. This indicates that it is a six-carbon monosaccharide with hydroxyl groups attached to each carbon atom except for one, which is double-bonded to an oxygen atom to form a carbonyl group .
Physical And Chemical Properties Analysis
D-Galactose-2-13C is a solid substance with a melting point of 170-172 °C . It has an optical activity of [α]25/D +79.0, c = 2 in H2O (trace NH4OH) .
Scientific Research Applications
Biomolecular NMR
D-Galactose-2-13C is used in biomolecular Nuclear Magnetic Resonance (NMR) studies . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei. It determines the physical and chemical properties of atoms or the molecules in which they are contained.
Metabolism Studies
D-Galactose-2-13C is used to study galactose metabolism . Metabolism studies involve the investigation of the chemical reactions that occur in living organisms. By using D-Galactose-2-13C, researchers can track and understand how the body uses galactose.
Biomass Fuel Production
D-Galactose is useful as a raw material for biomass fuel production . Biomass fuels are derived from organic materials such as plant or animal matter. The D-Galactose-2-13C can be used to trace the conversion process from raw material to fuel.
Low-Calorie Sweetener Production
D-Galactose can be used for low-calorie sweetener production . Low-calorie sweeteners are sugar substitutes that provide fewer calories than regular sugar. The use of D-Galactose-2-13C can help in the research and development of these sweeteners.
Microbial Fermentation
D-Galactose is utilized through microbial fermentation . Microbial fermentation is a metabolic process that converts sugar to acids, gases, or alcohol using microorganisms. D-Galactose-2-13C can be used to better understand this process.
Enzyme-Catalyzed Conversion
D-Galactose is also used in enzyme-catalyzed conversions . Enzymes are biological catalysts that speed up chemical reactions in cells. D-Galactose-2-13C can be used to study these reactions, particularly the conversion of D-galactose to other substances.
Safety and Hazards
properties
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-CFKSTTJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([13C@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746041 | |
Record name | D-(2-~13~C)-lyxo-Hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-[2-13C]Galactose | |
CAS RN |
314062-47-0 | |
Record name | D-(2-~13~C)-lyxo-Hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.